(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

X-ray Crystallography Solid-State Chemistry Structural Biology

This halogenated benzophenone is a critical starting material for patented Dapagliflozin synthesis. The ethoxy group imparts optimal solubility (XLogP3=4.9) and steric properties for Friedel-Crafts acylation and reduction steps. Substitution with a methoxy analog alters reaction kinetics, lowers yield, and raises genotoxic impurity risk. As Dapagliflozin Impurity 6, high-purity lots (>98%) are mandatory for analytical method development, validation, and QC release testing per FDA/EMA guidelines.

Molecular Formula C15H12BrClO2
Molecular Weight 339.61 g/mol
CAS No. 461432-22-4
Cat. No. B192855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
CAS461432-22-4
Synonyms(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Molecular FormulaC15H12BrClO2
Molecular Weight339.61 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3
InChIKeyOEURLNJEQCLGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4): Critical Dapagliflozin Intermediate and Halogenated Benzophenone


(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (CAS 461432-22-4) is a halogenated aromatic ketone of the benzophenone class, characterized by a bromine and chlorine substituent on one phenyl ring and an ethoxy group on the other [1]. This specialized benzophenone derivative serves as a key precursor in patented synthesis routes for the blockbuster SGLT2 inhibitor, Dapagliflozin, a cornerstone therapy for type 2 diabetes mellitus [2]. Its precise molecular architecture (C15H12BrClO2, MW 339.61 g/mol) and solid-state properties are essential for the efficient construction of the complex dapagliflozin API [1][3]. The compound's utility is further defined by its role as a process-related impurity (Dapagliflozin Impurity 6) and reference standard in pharmaceutical quality control [4].

Why Generic Benzophenone Substitution Fails: The Critical Role of the Ethoxy Substituent in Dapagliflozin Synthesis


In the synthesis of dapagliflozin, the specific ethoxy substituent on the benzophenone core is not a trivial structural detail; it is a functional determinant of synthetic efficiency and product purity. Closely related analogs, such as the methoxy derivative ((5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, CAS 333361-49-2), cannot be simply interchanged due to profound differences in physicochemical properties and downstream reactivity [1]. The ethoxy group imparts distinct solubility, lipophilicity (XLogP3 = 4.9), and steric characteristics that are precisely matched to the Friedel-Crafts acylation and subsequent reduction steps in the dapagliflozin synthetic route [2]. Substitution with a methoxy analog would alter the reaction kinetics, potentially leading to lower yields, the formation of new and difficult-to-purify byproducts, and increased levels of genotoxic impurities, which are unacceptable in pharmaceutical manufacturing [1][3]. Furthermore, this specific compound is also a known process impurity (Dapagliflozin Impurity 6), making its procurement in high purity essential for analytical method development and quality control—a role that no generic substitute can fulfill [4].

Quantitative Evidence for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Selection: A Comparative Analysis


Definitive Crystal Structure Confirmation Enables Solid-Form Characterization

The unambiguous crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone has been solved by single-crystal X-ray diffraction, confirming its orthorhombic crystal system (space group Pbca) and a dihedral angle of 69.30 (3)° between the two benzene rings [1]. In contrast, for the closely related methoxy analog ((5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, CAS 333361-49-2), no such definitive single-crystal X-ray structure is reported in the primary literature. This structural characterization is not merely descriptive; it is a prerequisite for solid-form development, crystallization process optimization, and regulatory filing.

X-ray Crystallography Solid-State Chemistry Structural Biology

Ethoxy Substituent Imparts Higher Lipophilicity (cLogP) Compared to Methoxy Analog

The ethoxy group on (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone results in a calculated partition coefficient (XLogP3) of 4.9 [1]. This value is significantly higher than the lipophilicity of the direct methoxy analog ((5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone), which has an XLogP3 of 4.0 [2]. This difference of 0.9 log units represents a nearly 8-fold increase in partitioning into a nonpolar phase, a critical factor influencing solubility, membrane permeability, and the efficiency of extraction and purification steps during API synthesis.

Physicochemical Properties Drug Design Lipophilicity

Validated Synthetic Route for Enantiomerically Pure Derivatives

A published 7-step procedure demonstrates the synthesis of enantiomerically pure (R)- and (S)-1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane directly from (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone [1]. The key step involved the resolution of a diarylacetic acid intermediate via crystallization of its L- and D-menthyl esters, with the absolute configurations of four key intermediates unambiguously determined by X-ray diffraction [1]. The procedure is characterized by inexpensiveness and scalability. No equivalent published route exists for the methoxy analog, highlighting the privileged synthetic utility of the ethoxy compound.

Asymmetric Synthesis Chiral Resolution Process Chemistry

High-Value Application Scenarios for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone


Pharmaceutical Intermediate for Dapagliflozin API Manufacturing

This is the primary and most critical application. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a key starting material in several patented, improved synthesis routes for the blockbuster SGLT2 inhibitor, dapagliflozin [1]. Its high purity (typically >99% as required by GMP manufacturing) is directly correlated to the purity and yield of the final API, making it an essential procurement item for any CMO or pharmaceutical company involved in dapagliflozin production .

Analytical Reference Standard and Impurity Profiling

The compound is explicitly identified as Dapagliflozin Impurity 6, a process-related impurity that must be monitored and controlled during dapagliflozin manufacturing [2]. Procuring a high-purity standard of this compound is non-negotiable for analytical method development, validation, and routine quality control (QC) release testing of dapagliflozin drug substance and drug product, as required by regulatory agencies like the FDA and EMA [3].

Starting Material for Enantiopure Diarylethane Synthesis

As evidenced by the published literature, this compound is a proven and scalable starting material for the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane [4]. This application is valuable for research groups or CDMOs engaged in developing chiral building blocks for novel therapeutics or other advanced organic molecules.

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